![molecular formula C19H22N2O2 B2689431 1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one CAS No. 2415504-27-5](/img/structure/B2689431.png)
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one
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Overview
Description
This compound is an organic compound . It is a derivative of piperazine , which is a class of organic compounds known as alpha amino acids and derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of certain precursors with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as docking simulations, molecular dynamics, and the distribution of electrostatic potential . The structure of these compounds can also be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction of certain derivatives with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the NMR spectra of these compounds have been reported .Mechanism of Action
The mechanism of action of similar compounds involves interactions with certain enzymes. For example, the most active derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-23-18-9-5-8-17(12-18)13-20-10-11-21(19(22)15-20)14-16-6-3-2-4-7-16/h2-9,12H,10-11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKNAFIYXGQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one |
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